Cas no 31464-38-7 (Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-)

Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- structure
31464-38-7 structure
Product Name:Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
CAS No:31464-38-7
MF:C16H15N5O2
MW:309.322602510452
CID:309698
PubChem ID:161710
Update Time:2025-04-19

Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
    • 3-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
    • 3-(Methyl(4-((4-nitrophenyl)azo)phenyl)amino)propiononitrile
    • 3-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
    • 3-(N-Methyl-p-((p-nitrophenyl)azo)anilino)propionitrile
    • 3-(N-Methyl-p-((p-nitrophenyl)azo)anilinopropionitrile
    • Aniline, N-(2-cyanoethyl)-N-methyl-4-((p-nitrophenyl)azo)-
    • Propanenitrile, 3-(methyl(4-((4-nitrophenyl)azo)phenyl)amino)-
    • Propanenitrile, 3-(methyl(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
    • N-(2-cyanoethyl)-N-methyl-4-[(p-nitrophenyl)azo]-Aniline
    • 3-[N-Methyl-p-[(p-nitrophenyl)azo] anilinopropionitrile
    • SCHEMBL11781231
    • NS00029102
    • Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
    • EINECS 250-642-2
    • 31464-38-7
    • DTXSID1067625
    • Inchi: 1S/C16H15N5O2/c1-20(12-2-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,12H2,1H3/b19-18+
    • InChI Key: GYBDRUAPPXYFAN-VHEBQXMUSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(C)CCC#N)=O

Computed Properties

  • Exact Mass: 309.12275
  • Monoisotopic Mass: 309.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • PSA: 94.89
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